molecular formula C8H14O3 B2412447 Ethyl 2-(1-hydroxycyclobutyl)acetate CAS No. 27784-32-3

Ethyl 2-(1-hydroxycyclobutyl)acetate

Cat. No.: B2412447
CAS No.: 27784-32-3
M. Wt: 158.197
InChI Key: MVBVPQPEBUXGLT-UHFFFAOYSA-N
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Description

Ethyl 2-(1-hydroxycyclobutyl)acetate is a chemical compound with the CAS Number: 27784-32-3 . It has a molecular weight of 158.2 . The IUPAC name for this compound is ethyl (1-hydroxycyclobutyl)acetate . It is typically in liquid form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H14O3/c1-2-11-7(9)6-8(10)4-3-5-8/h10H,2-6H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

This compound is a liquid . Its molecular weight is 158.2 . The InChI code provides information about its molecular structure .

Scientific Research Applications

1. Chemical Distribution and Identification in Organisms

Studies have examined the distribution of chemical compounds similar to Ethyl 2-(1-hydroxycyclobutyl)acetate in warm-blooded animals. For instance, the distribution of 2-(dimethylamino)ethyl-(1-hydroxycyclopentyl)(phenyl) acetate in rats was analyzed using chromatography and spectrophotometry, providing insights into the dynamics of chemical distribution in biological systems (Shormanov & Pravdyuk, 2017); (Shormanov et al., 2018).

2. Antimicrobial Properties

Research has been conducted on the synthesis and antimicrobial activities of novel compounds derived from esters like this compound. These studies provide a chemical characterization and assess the antibacterial and antifungal effects of the synthesized compounds, offering potential applications in antimicrobial treatments (Medimagh-Saidana et al., 2015).

3. Organic Synthesis and Chemical Reactions

The compound has been studied in the context of organic synthesis and specific chemical reactions. For example, research on the cyclisation of related compounds provides insights into the electronic requirements and reaction mechanisms, which are crucial for understanding complex organic synthesis processes (Clayton et al., 2007).

4. Odour Thresholds and Sensory Properties

The sensory properties of similar esters have been examined, focusing on their odour thresholds. This research is significant in the field of food science and technology, where understanding the sensory attributes of chemical compounds is essential (Takeoka et al., 1996).

Properties

IUPAC Name

ethyl 2-(1-hydroxycyclobutyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-2-11-7(9)6-8(10)4-3-5-8/h10H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVBVPQPEBUXGLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1(CCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Trimethylchlorosilane (1.14 mL, 8.92 mmol) was added by syringe to a suspension of zinc powder (7.97 g, 0.122 mol) in absolute Et2O (200 mL). The mixture was stirred for 15 minutes at room temperature. The mixture was then heated to reflux, the heat source was removed, and ethyl bromoacetate (10.3 mL, 92.9 mmol) was added at such a rate that the ether solution gently boiled. The mixture was refluxed one hour then stirred for an additional hour at room temperature. A solution of cyclopentanone (6.00 g, 75.9 mmol) in ether (30 mL) was added while the temperature of the mixture was maintained at 19-20° C. by intermittent cooling. After being one hour of stirring at room temperature, the mixture was poured into iced 25% ammonia (400 mL). The aqueous phase was extracted with ether and the combined phases were dried over K2CO3. Filtration and evaporation of the solvent yielded the title compound as a colorless oil (6.50 g, 54%). 1H-NMR (400 MHz, CDCl3) δ 1.29 (3H, t, J=7.3 Hz), 1.47-1.64 (1H, m), 1.76-1.87 (1H, m), 1.93-2.06 (2H, m), 2.12-2.22 (2H, m), 2.67 (2H, s), 3.70 (1H, s), 4.19 (2H, q, J=7.3 Hz).
Quantity
1.14 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
7.97 g
Type
catalyst
Reaction Step One
Quantity
10.3 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
6 g
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Three
Quantity
400 mL
Type
reactant
Reaction Step Four
Yield
54%

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